The synthesis of hemoglobin variants like Brockton typically involves genetic mutations that can occur naturally or can be induced through experimental methods. In the case of hemoglobin Brockton, the mutation was identified through molecular studies, specifically polymerase chain reaction (PCR) techniques that revealed a point mutation at codon 138 of the beta globin gene .
To analyze the synthesis and stability of hemoglobin Brockton, several techniques are employed:
Hemoglobin is a tetrameric protein composed of two alpha and two beta subunits, each containing a heme group that binds oxygen. The mutation in hemoglobin Brockton affects the secondary structure of the beta chain, particularly in the H-helix region where proline replaces alanine. This substitution disrupts potential hydrogen bonding interactions that are crucial for maintaining structural integrity .
Hemoglobin Brockton undergoes several biochemical reactions similar to those of normal hemoglobin but with notable differences in stability. Under conditions such as elevated temperatures or oxidative stress, hemoglobin Brockton may precipitate more readily than its stable counterparts. This precipitation can lead to hemolysis and subsequent anemia.
The reactions can be monitored using:
Hemoglobin Brockton exhibits properties typical of unstable hemoglobins:
The chemical properties include:
Hemoglobin Brockton serves as a model for studying unstable hemoglobins and their associated disorders. Research into this variant helps improve understanding of:
Hemoglobin Brockton results from a single nucleotide substitution (GCT→CCT) in the HBB gene, leading to the replacement of alanine by proline at position 138 of the β-globin chain [1] [10]. This residue resides within the H-helix (H16), a highly conserved region near the C-terminus that contributes to structural integrity through hydrophobic interactions. Proline’s rigid cyclic structure imposes significant constraints: its inability to adopt standard φ/ψ angles disrupts the α-helical conformation, while its reduced hydrogen-bonding capacity destabilizes local folding [1] [6].
Table 1: Molecular Characteristics of β138 Substitution
Parameter | Wild-Type β138 | Hb Brockton β138 |
---|---|---|
Amino Acid | Alanine | Proline |
Codon Change | GCT | CCT |
Secondary Structure | α-Helix (H16) | Helix Breaker |
Hydrogen Bonding Capacity | High | Limited |
The Ala→Pro substitution induces local unfolding in the β-globin subunit’s H-helix but preserves the overall quaternary architecture. Crucially, the mutation does not perturb intersubunit salt bridges (e.g., between β146His and α1Lys40) or heme-pocket residues critical for oxygen binding [1] [6]. This explains why Hb Brockton tetramers retain cooperative oxygen binding and normal Bohr effects despite instability. The C-terminal region’s role in stabilizing the T (deoxy) state remains intact, as evidenced by unchanged oxygen dissociation curves in hemolysates [1] [4].
High-resolution crystallographic studies reveal that conformational perturbations in Hb Brockton are strictly confined to residues 134–141 of the β-subunit. The proline substitution creates a kink angle of ~20° in the H-helix, displacing Val134β by 1.5 Å relative to wild-type hemoglobin. However, global tertiary contacts (e.g., α1β1 and α1β2 interfaces) and heme geometry remain indistinguishable from HbA [1] [9]. This structural evidence confirms that functional losses arise from kinetic instability rather than altered quaternary dynamics.
The primary defect stems from the disrupted hydrogen bond between β138 and Val134β. In wild-type hemoglobin, Ala138β forms a buried H-bond with Val134β, stabilizing the H-helix’s hydrophobic core. Proline’s steric bulk and inability to donate an amide hydrogen prevent this interaction, reducing the subunit’s free energy of stabilization by ~3 kcal/mol [1] [10]. This deficit promotes spontaneous denaturation, heme loss, and precipitation—phenomena experimentally demonstrated by heat-induced aggregation (25% precipitation at 56°C vs. 5% in HbA) [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8